(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate

Catalog No.
S1899613
CAS No.
38465-86-0
M.F
C34H38F6IrP3-
M. Wt
845.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)ir...

CAS Number

38465-86-0

Product Name

(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate

IUPAC Name

cycloocta-1,5-diene;iridium;methyl(diphenyl)phosphane;hexafluorophosphate

Molecular Formula

C34H38F6IrP3-

Molecular Weight

845.8 g/mol

InChI

InChI=1S/2C13H13P.C8H12.F6P.Ir/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h2*2-11H,1H3;1-2,7-8H,3-6H2;;/q;;;-1;

InChI Key

MUHONFFTSOCMDH-UHFFFAOYSA-N

SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Ir]

Canonical SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Ir]

Isomeric SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.C1C/C=C\CCC=C1.F[P-](F)(F)(F)(F)F.[Ir]
  • ,5-cyclooctadiene (Cp*) - a diene ligand commonly found in transition metal complexes.
  • Two methyldiphenylphosphine (Me-Ph2P) ligands - containing a phosphorus atom bonded to a methyl group and two phenyl groups.

The hexafluorophosphate (PF6) counterion balances the positive charge on the iridium center. This complex is of interest for several scientific research applications:

Catalysis

Cp*Ir(Me-Ph2P)2PF6 has been investigated as a catalyst for various organic transformations. Its ability to activate small molecules like hydrogen (H2) makes it potentially useful in hydrogenation reactions, which are essential for synthesizing many fine chemicals and pharmaceuticals PubChem: ). Research suggests it can be an effective catalyst for transfer hydrogenation, where hydrogen is transferred from a donor molecule to an acceptor molecule ScienceDirect: .

Homogeneous Luminescence

Cp*Ir(Me-Ph2P)2PF6 exhibits luminescent properties, meaning it can absorb light and then emit light of a different wavelength. This makes it a potential candidate for light-emitting devices (LEDs) and other optoelectronic applications. The specific color of emitted light can be tuned by modifying the ligand structure Journal of the American Chemical Society: .

The compound (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate is a coordination complex that features an iridium center coordinated by two methyldiphenylphosphine ligands and a cyclooctadiene moiety. This compound showcases the versatility of transition metals in organic synthesis and catalysis, particularly in the formation of carbon-carbon bonds. The presence of hexafluorophosphate as a counterion contributes to the solubility and stability of the complex in various solvents.

This iridium complex is primarily utilized in catalytic reactions, particularly in:

  • Hydrogenation: The iridium center facilitates the addition of hydrogen to unsaturated compounds.
  • Cross-coupling reactions: The complex can act as a catalyst for reactions such as Suzuki or Heck coupling, where it promotes the formation of carbon-carbon bonds between aryl halides and organometallic reagents.
  • Isomerization: It can catalyze the rearrangement of alkenes, altering their structure without changing the molecular formula.

While specific biological activities of (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate are not extensively documented, iridium complexes in general have been investigated for potential applications in medicinal chemistry. Some studies suggest that metal complexes can exhibit anticancer properties or act as imaging agents due to their unique electronic properties and ability to interact with biological molecules.

The synthesis of (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate typically involves:

  • Preparation of Iridium Precursor: Starting from iridium trichloride or other iridium salts.
  • Coordination with Ligands: The iridium precursor is reacted with methyldiphenylphosphine and cyclooctadiene under an inert atmosphere to form the desired complex.
  • Formation of Hexafluorophosphate Salt: The final step involves reacting the iridium complex with hexafluorophosphate salts (e.g., ammonium hexafluorophosphate) to yield the stable ionic form.

Iridium(III) chlorideSimple coordination complexCatalysis, photochemistry(1,3-Cyclohexadiene)bis(triphenylphosphine)iridium(I)Similar ligand environmentCatalytic hydrogenation(1,5-Cyclooctadiene)(triphenylphosphine)iridium(I)Different phosphine ligandCross-coupling reactions

Uniqueness Highlights

  • The specific combination of methyldiphenylphosphine ligands and cyclooctadiene makes this compound particularly effective for certain catalytic processes compared to others.
  • The presence of hexafluorophosphate enhances its solubility and stability, which can be crucial for practical applications in organic synthesis.

This compound exemplifies the rich chemistry associated with transition metal complexes, particularly those involving iridium, which continue to play a significant role in advancing synthetic methodologies and exploring new chemical reactivity.

Studies on interaction mechanisms involving this compound often focus on:

  • Ligand Exchange Dynamics: Understanding how the phosphine ligands interact with substrates and how they can be replaced or modified during catalytic cycles.
  • Metal-Ligand Coordination Strength: Evaluating how changes in ligand structure affect the reactivity and stability of the iridium center.
  • Biological Interactions: Exploring how this compound interacts with biomolecules, which may provide insights into its potential therapeutic uses.

Hydrogen Bond Acceptor Count

7

Exact Mass

846.17198 g/mol

Monoisotopic Mass

846.17198 g/mol

Heavy Atom Count

44

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.7%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.7%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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